3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound It features a fused ring system combining a pyrrole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole typically involves cyclization reactions. One common method is the cyclization of hydrazones with α-bromo ketones under visible light catalysis . Another approach involves the use of propargylamine and acyl (bromo)acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for industrial production would focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrazole Derivatives: These compounds share the pyrazole ring and exhibit a wide range of pharmacological properties.
Uniqueness
3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-propyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C8H13N3/c1-2-3-7-6-4-5-9-8(6)11-10-7/h2-5H2,1H3,(H2,9,10,11) |
InChI Key |
LHIGLKYRZQOTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCNC2=NN1 |
Origin of Product |
United States |
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